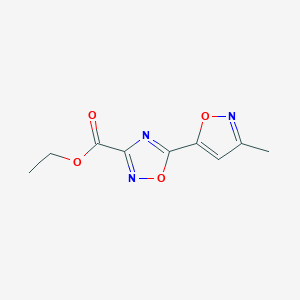
3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the bromophenoxy group and the sulfonyl chloride functional group makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-bromophenol with 2-methylpropane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The purification process typically involves recrystallization or distillation to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The bromophenoxy group can undergo oxidation to form corresponding phenol derivatives, while reduction can lead to the formation of bromophenyl derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of palladium and copper catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reaction conditions typically involving mild bases and solvents like dichloromethane or tetrahydrofuran.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Phenol Derivatives: Formed from oxidation reactions.
Bromophenyl Derivatives: Formed from reduction reactions.
Applications De Recherche Scientifique
3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester derivatives, respectively. The bromophenoxy group can also participate in various reactions, contributing to the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromophenoxy)acetonitrile: Similar in structure but contains a nitrile group instead of a sulfonyl chloride group.
3-(2-Bromophenoxy)propanenitrile: Contains a nitrile group and a different alkyl chain length.
®-N-methyl-3-(2-bromophenoxy)-3-phenylpropanamine: Contains an amine group and a phenyl ring, making it structurally different but functionally similar in some reactions.
Uniqueness
3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of both the bromophenoxy and sulfonyl chloride groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C10H12BrClO3S |
|---|---|
Poids moléculaire |
327.62 g/mol |
Nom IUPAC |
3-(2-bromophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12BrClO3S/c1-8(7-16(12,13)14)6-15-10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3 |
Clé InChI |
DQEKTYMYZJREDK-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=CC=C1Br)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)

![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)



![1-Butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13489537.png)
